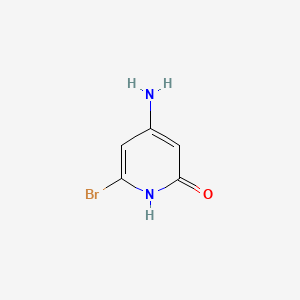

4-Amino-6-bromopyridin-2-ol

Description

Significance of the Pyridine (B92270) Core in Contemporary Organic Synthesis and Heterocyclic Chemistry

The pyridine ring, a six-membered heterocycle containing a nitrogen atom, is a fundamental building block in organic chemistry. beilstein-journals.orgwikipedia.orgresearchgate.net Its unique properties, including basicity, water solubility, and the ability to form hydrogen bonds, make it a crucial component in a wide array of applications. researchgate.net Pyridine and its derivatives are integral to the synthesis of natural products, pharmaceuticals, and agrochemicals. beilstein-journals.orgresearchgate.netresearchgate.net The pyridine scaffold is found in numerous clinically approved drugs, highlighting its significance in medicinal chemistry. rsc.org

The reactivity of the pyridine ring allows for various chemical transformations. It can undergo electrophilic substitution, although it is less reactive than benzene (B151609) in this regard. More readily, it participates in nucleophilic substitution, particularly at the 2 and 4 positions. nih.govmsu.edu This reactivity profile, combined with the ability to be N-oxidized, makes pyridine a versatile starting material for the synthesis of a diverse range of substituted derivatives. msu.eduresearchgate.net

Overview of Functionalized Pyridin-2-ol Scaffolds in Academic Research

Pyridin-2-ol, also known as 2-hydroxypyridine, and its functionalized derivatives are a significant class of compounds within the broader family of pyridines. The pyridin-2-one tautomer is of particular interest in medicinal chemistry due to its peptidomimetic properties, serving as a scaffold in the design of various therapeutic agents. nih.gov Research has shown that pyridinone scaffolds are present in a number of FDA-approved drugs with diverse activities, including cardiac stimulants, antifungal agents, and anticancer drugs. frontiersin.org

The synthesis of functionalized pyridin-2-ols is an active area of research. Methods such as the Guareschi–Thorpe condensation provide access to highly substituted 2-pyridones. beilstein-journals.org Furthermore, the hydroxyl group of pyridin-2-ol can be readily converted to other functional groups, such as a chloro group, which can then undergo further reactions like SNAr to introduce additional diversity. beilstein-journals.org The ability to functionalize the pyridin-2-ol scaffold at various positions allows for the fine-tuning of its chemical and biological properties.

Positioning of 4-Amino-6-bromopyridin-2-ol within Current Pyridine Research Paradigms

This compound is a halogenated aminopyridine derivative that combines several key functional groups on the pyridine core: an amino group, a bromine atom, and a hydroxyl group (which exists in tautomeric equilibrium with the pyridone form). This combination of functionalities makes it a valuable building block in organic synthesis.

The presence of the amino and bromo substituents on the pyridin-2-ol scaffold opens up a range of possibilities for further chemical modification. The bromine atom can participate in cross-coupling reactions, a cornerstone of modern synthetic chemistry, allowing for the introduction of various aryl, alkyl, or other groups. The amino group can be acylated, alkylated, or used as a directing group in further functionalization reactions.

Research into compounds like this compound is driven by the continuous search for novel molecules with specific chemical and physical properties. Its structural motifs are found in more complex molecules that are investigated for their potential applications in various fields of chemical and biological research. The study of such substituted pyridines contributes to a deeper understanding of structure-activity relationships and the development of new synthetic methodologies.

Data Table

| Property | Value |

| Chemical Formula | C₅H₅BrN₂O |

| Molecular Weight | 189.01 g/mol |

| CAS Number | 1805124-03-1 bldpharm.com |

| Synonyms | 4-Amino-6-bromo-2-hydroxypyridine |

Structure

3D Structure

Properties

Molecular Formula |

C5H5BrN2O |

|---|---|

Molecular Weight |

189.01 g/mol |

IUPAC Name |

4-amino-6-bromo-1H-pyridin-2-one |

InChI |

InChI=1S/C5H5BrN2O/c6-4-1-3(7)2-5(9)8-4/h1-2H,(H3,7,8,9) |

InChI Key |

DUCYFUUUJUFSCW-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(NC1=O)Br)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Amino 6 Bromopyridin 2 Ol and Analogues

Classical and Established Synthetic Pathways to Halogenated and Aminated Pyridinols

Traditional methods for synthesizing pyridinols often involve a combination of ring-forming reactions followed by stepwise functionalization, such as halogenation and amination. These established routes provide reliable access to a diverse range of substituted pyridines.

Bromination Strategies for Pyridin-2-ols, including regioselective approaches

The introduction of a bromine atom onto a pyridin-2-ol ring is a key step in synthesizing compounds like 4-Amino-6-bromopyridin-2-ol. Unlike the parent pyridine (B92270) ring, which is electron-deficient and requires harsh conditions for electrophilic substitution (typically at the 3-position), the pyridin-2-ol tautomer (2-hydroxypyridine) is more activated towards electrophiles. This allows for more controlled bromination.

Regioselectivity—the control of where the bromine atom attaches—is crucial. The positions on the pyridine ring are activated or deactivated by the existing substituents. For pyridin-2-ol, electrophilic attack is generally directed to the positions ortho and para to the hydroxyl group.

A common strategy to achieve high regioselectivity involves the use of pyridine N-oxides. The N-oxide group significantly activates the pyridine ring, particularly at the 2- and 4-positions, towards both nucleophilic and electrophilic substitution. researchgate.net For instance, bromination of a pyridine N-oxide using reagents like phosphorus oxybromide can yield 2-bromo and 4-bromo pyridines. researchgate.net This method proceeds under mild conditions without the need for highly reactive and hazardous reagents like Br2 or POBr3. tcichemicals.com After the desired bromination is achieved, the N-oxide can be deoxygenated to yield the target bromopyridine. researchgate.net

Common Bromination Reagents and Conditions:

| Reagent | Conditions | Target Position |

| Bromine (Br₂) in Acetic Acid | Room temperature or gentle heating | Varies based on substrate activation |

| N-Bromosuccinimide (NBS) | Radical initiator (AIBN), CCl₄ | Varies |

| Phosphorus Oxybromide (POBr₃) | On Pyridine N-oxide | 2- or 4-position |

| p-Toluenesulfonic anhydride (B1165640) / Tetrabutylammonium bromide | Mild conditions | C2-position of fused pyridine N-oxides tcichemicals.com |

Amination Methodologies for Pyridine Derivatives, such as Hofmann degradation

Introducing an amino group onto the pyridine ring can be accomplished through several classical methods. One of the most notable is the Hofmann rearrangement (also known as Hofmann degradation). This reaction converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgyoutube.com

The process involves treating a pyridine carboxamide with an alkaline hypobromite (B1234621) solution (e.g., bromine and sodium hydroxide). youtube.com The key steps of the mechanism are:

Formation of an N-bromoamide intermediate.

Deprotonation of the N-bromoamide.

Rearrangement of the alkyl or aryl group from the carbonyl carbon to the nitrogen, with simultaneous loss of the bromide ion, to form an isocyanate intermediate. wikipedia.org

Hydrolysis of the isocyanate to a carbamic acid, which then spontaneously decarboxylates to yield the primary amine. wikipedia.org

This method is particularly useful for synthesizing aminopyridines from readily available pyridinecarboxylic acids, which can be converted to the necessary primary amide precursor. For example, nicotinamide (B372718) can be converted to 3-aminopyridine (B143674) via this rearrangement. chemistwizards.com Various reagents can be employed, including N-bromosuccinimide (NBS) and hypervalent iodine reagents like (bis(trifluoroacetoxy)iodo)benzene. wikipedia.orgnih.gov

Cyclization and Annulation Reactions for Pyridine Ring Construction

Instead of functionalizing a pre-existing pyridine, the ring itself can be constructed from acyclic precursors with the desired substituents already in place or in a form that is easily converted.

Hantzsch Pyridine Synthesis: This is a classic multi-component reaction first described in 1881. wikipedia.org It typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgorganic-chemistry.org The initial product is a 1,4-dihydropyridine, which is subsequently oxidized (aromatized) to form the pyridine ring. wikipedia.orgchemtube3d.com This method is highly versatile for creating substituted pyridines.

Guareschi-Thorpe Condensation: This reaction is a valuable method for synthesizing 2-pyridone derivatives. quimicaorganica.org It involves the condensation of a cyanoacetamide or cyanoacetic ester with a 1,3-dicarbonyl compound in the presence of a base or ammonia. quimicaorganica.orgdrugfuture.com This approach directly yields the pyridin-2-one core structure, which is a tautomer of 2-hydroxypyridine. Recent advancements have adapted this reaction to more environmentally friendly conditions, such as using ammonium carbonate in an aqueous medium. rsc.orgrsc.org

Advanced and Sustainable Synthetic Approaches for Pyridine Functionalization

Modern synthetic chemistry emphasizes the development of efficient, cost-effective, and environmentally benign processes. These principles have been successfully applied to the synthesis and functionalization of pyridine derivatives.

Green Chemistry Principles Applied to Pyridine Synthesis, including grinding chemistry and microwave irradiation techniques

Green chemistry aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Several techniques aligning with these principles have been applied to pyridine synthesis.

Microwave-Assisted Synthesis: Microwave irradiation has become a powerful tool in organic synthesis, offering significant advantages such as drastically reduced reaction times, improved yields, and often cleaner reactions with fewer byproducts. ijarsct.co.inacs.org The rapid and uniform heating provided by microwaves can accelerate reactions that would otherwise require long periods of conventional heating. ijarsct.co.in This technique has been successfully used for various pyridine syntheses, including one-pot multicomponent reactions, leading to excellent yields in minutes rather than hours. nih.govmdpi.com

Mechanochemistry (Grinding Chemistry): This solvent-free approach involves conducting reactions by grinding solid reactants together, sometimes with a catalytic amount of liquid (liquid-assisted grinding) or in the presence of a solid catalyst. This method minimizes or eliminates the need for bulk solvents, reducing waste and environmental impact. Mechanochemical methods have been developed for Hantzsch-type reactions to produce polyhydroquinolines and for direct C-H alkylation of pyridines. nih.govorganic-chemistry.org For example, a simple, green, and cost-effective protocol has been devised for the synthesis of substituted pyridine carboxylates from 1,4-dihydropyridines via rapid, solvent-free oxidation using ceric ammonium nitrate. researchgate.net

Metal-Catalyzed Coupling Reactions for Introducing Complexity into Pyridine Systems

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the modular construction of complex molecules. Halogenated pyridines, such as bromopyridinols, are excellent substrates for these transformations.

Suzuki-Miyaura Coupling: This reaction couples an organoboron species (like a boronic acid) with an organohalide. wikipedia.org It is widely used to form biaryl structures and is tolerant of a wide range of functional groups. A 2-bromopyridine (B144113) derivative can be coupled with various aryl or heteroaryl boronic acids using a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂) and a base to introduce new carbon frameworks onto the pyridine ring. mdpi.comorganic-chemistry.org

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. It provides a powerful and general method for synthesizing N-aryl amines. researchgate.net For example, 2-bromopyridines can be coupled with a variety of primary or secondary amines using a palladium catalyst and a suitable phosphine (B1218219) ligand (like dppp (B1165662) or XPhos) to introduce diverse amino substituents. acs.orgacs.org This method is often more versatile than classical amination techniques.

Other Coupling Reactions: Other metal-catalyzed reactions like the Stille (using organostannanes), Sonogashira (using terminal alkynes), and Ullmann (using copper catalysts) couplings are also employed to functionalize bromopyridines, adding to the synthetic chemist's toolkit for creating complex pyridine-based molecules. rsc.orgnih.gov

Table of Metal-Catalyzed Coupling Reactions for Bromopyridines:

| Reaction Name | Coupling Partners | Catalyst System (Example) | Bond Formed |

| Suzuki-Miyaura | Organoboronic acid + Bromopyridine | Pd(PPh₃)₄ / Base | C-C |

| Buchwald-Hartwig | Amine + Bromopyridine | Pd(OAc)₂ / Phosphine Ligand / Base | C-N |

| Stille | Organostannane + Bromopyridine | Palladium Catalyst | C-C |

| Sonogashira | Terminal Alkyne + Bromopyridine | Palladium Catalyst / Copper(I) co-catalyst | C-C (sp²-sp) |

| Ullmann | Amine/Alcohol + Bromopyridine | Copper Catalyst / Base | C-N / C-O |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira-Hagihara, Buchwald-Hartwig)

Palladium catalysis is a cornerstone of modern organic synthesis, offering mild and efficient routes to complex molecules. snnu.edu.cn For a substrate like this compound, these reactions provide a direct method to introduce diverse substituents at the C-6 position.

Suzuki-Miyaura Coupling: This reaction creates a carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid or ester. youtube.com It is exceptionally versatile for forming biaryl structures or introducing alkyl, alkenyl, or alkynyl groups. For analogues like 2-bromopyridines, Suzuki-Miyaura coupling proceeds efficiently, even with challenging substrates like 2-pyridyl nucleophiles, which can be prone to decomposition. nih.gov The reaction typically employs a palladium catalyst, a phosphine ligand, and a base. The choice of ligand and base is crucial for achieving high yields, especially with electron-rich or sterically hindered coupling partners. nih.govacs.org This methodology could be applied to this compound to synthesize 6-aryl or 6-vinyl derivatives, which are valuable intermediates in medicinal chemistry.

| Reaction | Aryl Halide Analogue | Coupling Partner | Catalyst System | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Heteroaryl Bromide | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ / Phosphite or Phosphine Oxide Ligand | KF | Dioxane | Good to Excellent | nih.gov |

| Suzuki-Miyaura | Halogenated aminopyrazine | Pyridylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | Moderate to Good | acs.org |

Sonogashira-Hagihara Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. wikipedia.orglibretexts.org It is a highly reliable method for synthesizing arylalkynes. In the context of this compound, the bromo group can be coupled with various terminal alkynes to yield 6-alkynyl-substituted pyridinols. Studies on analogous 6-bromo-3-fluoro-2-cyanopyridine have shown that this coupling proceeds efficiently at room temperature, tolerating a range of functional groups on the alkyne partner, including free alcohols and amines. soton.ac.uk

| Reaction | Aryl Halide Analogue | Alkyne Partner | Catalyst System | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Sonogashira | 6-bromo-3-fluoro-2-cyanopyridine | Functionalized terminal alkynes | Pd(PPh₃)₄ / CuI | Et₃N | THF | High | soton.ac.uk |

| Sonogashira | 2-bromopyridine | Ethynyltrimethylbenzene | PCN pincer palladium(II) complex | Cs₂CO₃ | Ethylene Glycol | Good | researchgate.net |

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction forms carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a strong base. snnu.edu.cnnih.gov It is a powerful tool for synthesizing arylamines. For 2-bromopyridine substrates, the choice of a chelating bis(phosphine) ligand is often critical to prevent catalyst inhibition by the pyridine nitrogen. acs.org The reaction can be challenging with volatile amines, but protocols using sealed tubes have been developed to overcome this limitation, providing access to a wide range of secondary and tertiary aminopyridines. acs.orgnih.govresearchgate.net This reaction could be used to introduce an additional amino substituent at the C-6 position of the this compound scaffold. Research on 3-halo-2-aminopyridines has demonstrated that both primary and secondary amines can be coupled effectively using modern palladium precatalysts. nih.gov

| Reaction | Aryl Halide Analogue | Amine Partner | Catalyst System | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Buchwald-Hartwig | 2-bromopyridine | Volatile amines (e.g., methylamine) | Pd(OAc)₂ / dppp | NaOt-Bu | Toluene (sealed tube) | 55-98% | researchgate.net |

| Buchwald-Hartwig | 3-bromo-2-aminopyridine | Cyclopentylamine | BrettPhos-precatalyst | LiHMDS | Toluene | 78% | nih.gov |

| Buchwald-Hartwig | 2-bromo-6-methylpyridine | trans-1,2-diaminocyclohexane | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 60% | chemspider.com |

Applications of Other Transition Metal Catalysts (e.g., Copper, Rhodium, Nickel, Iron, Cobalt, Manganese)

While palladium is dominant in cross-coupling, catalysts based on more abundant and less expensive first-row transition metals have gained significant attention. These metals often exhibit unique reactivity and offer sustainable alternatives.

Copper: Copper-catalyzed reactions, particularly for C-N bond formation (Ullmann condensation), are well-established. Modern protocols allow for the amination of bromopyridine derivatives under mild conditions, often using aqueous ammonia as the nitrogen source. researchgate.netresearchgate.netlookchem.com For substrates like 2-amino- or 2-hydroxy-5-halopyridines, copper catalysis can achieve selective amination with excellent yields, showcasing its robustness and functional group tolerance. rsc.org This approach is economically attractive for synthesizing aminopyridines. rsc.orgnih.gov

Nickel: Nickel catalysts are effective for a variety of cross-coupling reactions, including those involving challenging C(sp³)-C bond formations and reactions with unconventional electrophiles. ucla.eduyoutube.com Nickel can catalyze the cross-electrophile coupling of 2-chloropyridines with alkyl bromides, providing access to 2-alkylated pyridines. nih.gov Recent advances have also demonstrated enantioselective C(sp³)–H cross-couplings using nickel photoredox catalysis, opening new avenues for creating complex, stereodefined molecules. thieme-connect.de

Iron: As the most abundant transition metal, iron is an attractive catalyst for green chemistry. digitellinc.comrsc.org Simple iron salts can catalyze the cross-coupling of Grignard reagents with heteroaryl chlorides and the 1,6-addition of Grignards to 2-pyridone derivatives. nih.govresearchgate.netacs.org This highlights iron's ability to activate the pyridine ring system for nucleophilic attack.

Cobalt: Cobalt catalysis has emerged as a powerful tool for C-H activation and hydroarylation reactions. beilstein-journals.orgrsc.org Cobalt complexes can catalyze the double hydroboration of pyridines, leading to functionalized tetrahydropyridine (B1245486) derivatives. rsc.orgnih.gov These transformations allow for the direct functionalization of the pyridine core, complementing traditional cross-coupling methods that modify substituents. chim.it

Manganese: Manganese is another earth-abundant metal showing great promise in catalysis. ucc.ie It has been successfully used for site-selective C-H arylations and alkylations of pyridines and other azines. nih.gov Manganese porphyrin complexes can also catalyze C-H halogenation, demonstrating reactivity beyond simple coupling reactions. scite.ainih.gov

| Metal Catalyst | Typical Reaction | Substrate Analogue | Key Features | Reference |

|---|---|---|---|---|

| Copper | C-N Coupling (Amination) | 2-bromopyridine | Mild conditions, uses aqueous ammonia, economical. | researchgate.netresearchgate.net |

| Nickel | Cross-Electrophile Coupling | 2-chloropyridine (B119429) + Alkyl bromide | Enables coupling of two different electrophiles. | nih.gov |

| Iron | 1,6-Addition | N-substituted 2-pyridone | Catalyzes addition of Grignard reagents to the pyridine core. | nih.govresearchgate.net |

| Cobalt | Double Hydroboration | Pyridine | Direct synthesis of borylated tetrahydropyridines. | rsc.orgnih.gov |

| Manganese | C-H Arylation | Pyridine | Site-selective functionalization of the pyridine ring. | nih.gov |

Strategic Derivatization from this compound

The functional groups on the this compound scaffold allow for its use as a building block for more complex heterocyclic systems through cyclization reactions or further functional group modifications.

Synthesis of Diverse Heterocyclic Systems utilizing the this compound scaffold

The 2-aminopyridine (B139424) moiety is a classic precursor for the synthesis of fused bicyclic heterocycles, most notably imidazo[1,2-a]pyridines. bio-conferences.org This class of compounds is of significant interest in medicinal chemistry. The synthesis typically involves the condensation of a 2-aminopyridine with a compound containing a two-carbon unit that can cyclize with both the exocyclic and endocyclic nitrogen atoms.

A variety of reagents can be used for this transformation, including α-haloketones (Tschitschibabin reaction), nitroolefins, propargyl alcohols, and multicomponent reactions involving aldehydes and isonitriles. bio-conferences.orgorganic-chemistry.orgnih.govacs.org For instance, iron-catalyzed tandem coupling of 2-aminopyridines with 2-methyl-nitroolefins yields 3-methyl-2-arylimidazo[1,2-a]pyridine derivatives. bio-conferences.org Similarly, copper-catalyzed three-component reactions of 2-aminopyridines, aldehydes, and terminal alkynes provide an efficient route to these fused systems. bio-conferences.org Applying these methods to this compound would lead to the formation of highly functionalized imidazo[1,2-a]pyridine (B132010) cores, which could be further modified at the bromine and hydroxyl positions.

| Reactant(s) for Cyclization | Catalyst/Promoter | Resulting Fused System | Reference |

|---|---|---|---|

| α-Haloketone (e.g., bromoacetaldehyde) | Base (e.g., NaHCO₃) or heat | Imidazo[1,2-a]pyridine | bio-conferences.org |

| Nitroolefin | Iron or Copper Catalyst | Substituted Imidazo[1,2-a]pyridine | organic-chemistry.org |

| Propargyl alcohol | NaIO₄ / TBHP | C3-carbonylated Imidazo[1,2-a]pyridine | nih.gov |

| Aldehyde + Terminal Alkyne | Copper Catalyst | Substituted Imidazo[1,2-a]pyridine | bio-conferences.org |

| Isothiocyanate | Molecular Iodine | N-fused 5-imino-1,2,4-thiadiazole | organic-chemistry.org |

Functional Group Interconversions and Modifications of this compound

Each functional group on the this compound ring offers opportunities for targeted chemical modifications, allowing for fine-tuning of the molecule's properties.

4-Amino Group: The primary amino group can be readily acylated or alkylated to introduce new substituents. It can also undergo diazotization to form a diazonium salt, which is a versatile intermediate for introducing a wide range of other functional groups (e.g., -OH, -F, -Cl, -CN) via Sandmeyer-type reactions.

6-Bromo Group: As detailed in section 2.2.2.1, the bromo group is an excellent handle for palladium- and other metal-catalyzed cross-coupling reactions. Beyond this, it can be displaced by strong nucleophiles under certain conditions or converted into an organometallic reagent (e.g., via lithium-halogen exchange) which can then react with various electrophiles.

2-ol Group: The hydroxyl group exists in tautomeric equilibrium with the corresponding 2-pyridone. This hydroxyl group can be alkylated to form ethers or acylated to form esters. A common and synthetically powerful transformation is the conversion of the 2-pyridone to a 2-chloropyridine using reagents like phosphorus oxychloride (POCl₃). This converts a poor leaving group into a good one, enabling subsequent nucleophilic aromatic substitution reactions at the C-2 position and providing another site for diversification.

These interconversions dramatically expand the synthetic utility of the this compound scaffold, making it a valuable starting material for constructing diverse and complex heterocyclic libraries.

Reactivity and Mechanistic Studies of 4 Amino 6 Bromopyridin 2 Ol

Reactivity at the Halogen Moiety: Electrophilic and Nucleophilic Substitution.

The reactivity of the bromine atom on the pyridin-2-ol ring is a key aspect of its chemical behavior. The pyridine (B92270) ring, being electron-deficient, influences the susceptibility of the C-Br bond to various substitution reactions. The presence of the amino (-NH₂) and hydroxyl (-OH) groups further modulates this reactivity.

Electrophilic Substitution: The amino group at the 3-position is an activating group and directs electrophilic substitution. This directing effect makes the pyridine derivative more reactive in electrophilic substitution reactions. Direct bromination is a common method for introducing a bromine atom at the 6-position of pyridine derivatives, guided by the activating effects of the amino group at position 3.

Nucleophilic Aromatic Substitution: The bromine atom can be displaced by strong nucleophiles. The electron-withdrawing nature of the pyridine ring nitrogen, combined with the electron-donating amino group, activates the ring for nucleophilic aromatic substitution. This allows for the replacement of the bromo group with other functionalities, such as alkoxides or amines.

Cross-Coupling Reactions Involving the Bromine Substituent.

The bromine atom at the C6 position of 4-Amino-6-bromopyridin-2-ol serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in synthetic organic chemistry for building more complex molecular architectures.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromopyridine derivative with an organoboron compound, typically an aryl or vinyl boronic acid or ester. The reaction is catalyzed by a palladium(0) complex and requires a base. The Suzuki-Miyaura coupling is widely used due to its mild reaction conditions and the commercial availability of a wide range of boronic acids. For instance, coupling with arylboronic acids can introduce various substituted phenyl groups onto the pyridine ring.

Sonogashira Coupling: This reaction facilitates the formation of a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. libretexts.org The process is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgwikipedia.org This method is highly efficient for the synthesis of arylalkynes. While specific examples for this compound are not prevalent in the searched literature, the general mechanism is well-established for various bromopyridine derivatives. researchgate.netsoton.ac.uk Copper-free Sonogashira variants have also been developed to circumvent issues associated with the copper co-catalyst. nih.gov

The general conditions for these reactions are summarized in the table below.

| Reaction | Coupling Partner | Catalyst System | Base | Solvent |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, Water |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄/CuI | Et₃N, Piperidine | THF, DMF |

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a cornerstone for the formation of C-N bonds, allowing for the synthesis of aryl amines from aryl halides. wikipedia.orglibretexts.org The reaction couples this compound with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. wikipedia.orgorganic-chemistry.org The choice of ligand is crucial and has evolved over time to allow for the coupling of a wide range of amines under milder conditions. wikipedia.org This reaction is instrumental in synthesizing more complex nitrogen-containing heterocyclic compounds. The general catalytic cycle involves oxidative addition of the aryl bromide to the Pd(0) complex, followed by coordination of the amine, deprotonation by the base, and finally reductive elimination to yield the aminated product and regenerate the catalyst. wikipedia.org

A representative set of conditions for the Buchwald-Hartwig amination is shown below.

| Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) |

| Primary/Secondary | Pd₂(dba)₃ or Pd(OAc)₂ | BINAP, XPhos, etc. | NaOtBu, K₃PO₄ | Toluene, Dioxane | 80-110 |

Reactivity of the Hydroxyl/Keto Functional Group (Pyridin-2-ol/Pyridin-2(1H)-one Tautomers).

The 2-hydroxyl group of this compound exists in tautomeric equilibrium with its keto form, 4-amino-6-bromo-1H-pyridin-2-one. This tautomerism significantly influences the molecule's reactivity, allowing for reactions at either the oxygen or nitrogen atom of the lactam form.

The presence of both acidic (hydroxyl) and basic (amino and ring nitrogen) sites allows the molecule to participate in proton transfer processes. In reactions, it can act as a proton donor or acceptor. This is particularly relevant in reactions involving chelidamic acid, where both intra- and intermolecular proton transfers occur, leading to the formation of salts. nih.gov The different pKa values of the functional groups dictate the protonation state of the molecule in various chemical environments. nih.gov

The hydroxyl/keto group provides a site for derivatization, which can alter the compound's properties.

O-Alkylation: The oxygen atom of the pyridin-2-ol tautomer can be alkylated under appropriate conditions. This reaction typically proceeds via nucleophilic attack of the pyridinolate anion on an alkyl halide. O-alkylation can be favored over N-alkylation by carefully selecting the reaction conditions. For instance, imparting aromaticity to 2-pyridone derivatives through O-alkylation has been explored to synthesize new biologically active compounds. nih.gov

O-Acylation: The hydroxyl group can be acylated using acylating agents like acyl chlorides or anhydrides. Chemoselective O-acylation can be achieved under acidic conditions, which protonates the more basic amino group, preventing it from reacting and allowing the hydroxyl group to be acylated selectively. nih.gov This method is particularly useful for protecting the hydroxyl group or for synthesizing ester derivatives.

Reactivity of the Amino Group in this compound

Acylation: The amino group is expected to undergo acylation readily with various acylating agents such as acid chlorides and anhydrides to form the corresponding amides. The reaction is typically carried out in the presence of a base to neutralize the acid byproduct. The nucleophilicity of the amino group, enhanced by the -OH group, suggests that this reaction would proceed under mild conditions.

Alkylation: Similar to acylation, N-alkylation of the amino group is anticipated with alkyl halides. However, controlling the degree of alkylation to prevent the formation of di- and tri-alkylated products can be challenging. The use of bulky alkylating agents or specific reaction conditions might be necessary to achieve mono-alkylation.

Diazotization: The primary aromatic amino group can be converted into a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). These diazonium salts are versatile intermediates. For many aminopyridines, these salts can be unstable but can be used in subsequent reactions, such as Sandmeyer or Schiemann reactions, to introduce a variety of functional groups in place of the amino group. The presence of the activating hydroxyl group might influence the stability and reactivity of the diazonium intermediate.

| Reaction | Reagent | Expected Product | Notes |

|---|---|---|---|

| Acylation | Acetyl Chloride | N-(6-bromo-2-hydroxypyridin-4-yl)acetamide | Expected to be a facile reaction due to the nucleophilic amino group. |

| Alkylation | Methyl Iodide | 6-bromo-N-methyl-4-aminopyridin-2-ol | Potential for over-alkylation exists. |

| Diazotization | NaNO₂, HCl | 6-bromo-2-hydroxypyridin-4-diazonium chloride | Intermediate is likely unstable and used in situ for further transformations. |

Regioselectivity and Stereoselectivity in Synthetic Transformations involving this compound

Regioselectivity: In synthetic transformations, regioselectivity is a critical consideration. For this compound, the positions on the pyridine ring are not equivalent, and the directing effects of the existing substituents will determine the outcome of further reactions, such as electrophilic aromatic substitution.

The powerful activating and ortho-, para-directing effects of the amino and hydroxyl groups would likely direct incoming electrophiles to the C3 and C5 positions. The C3 position is ortho to both the -OH and -NH₂ groups, while the C5 position is ortho to the -NH₂ group and para to the -OH group. Steric hindrance from the adjacent groups will also play a role in determining the preferred position of attack.

In nucleophilic aromatic substitution reactions, the bromine atom at the C6 position is a potential leaving group. The positions ortho and para to the ring nitrogen (C2 and C4, and C6) are generally activated towards nucleophilic attack. The presence of the electron-withdrawing bromine atom further activates this position for substitution.

Stereoselectivity: Stereoselectivity would become a factor if a chiral center is introduced into the molecule or if the compound is reacted with a chiral reagent. For instance, if the amino group were to be acylated with a chiral carboxylic acid, a pair of diastereomers could be formed. Similarly, if a new chiral center is created during a reaction on the pyridine ring or its substituents, the stereochemical outcome would depend on the reaction mechanism and the steric environment around the reacting center. Without specific reaction examples in the literature, discussions on stereoselectivity remain theoretical. For instance, in a hypothetical reduction of a derivative where the pyridine ring is made chiral, the approach of the reducing agent could be influenced by the existing functional groups, potentially leading to a preferred stereoisomer.

| Transformation Type | Key Factors | Predicted Outcome |

|---|---|---|

| Electrophilic Aromatic Substitution | Directing effects of -NH₂ and -OH groups. | Substitution is favored at the C3 and C5 positions. |

| Nucleophilic Aromatic Substitution | Activation of the C6 position by the ring nitrogen and the bromo substituent. | Substitution of the bromine atom at C6 by a suitable nucleophile. |

| Reactions involving Chiral Reagents | Introduction of a new stereocenter. | Formation of diastereomeric products, with potential for stereoselectivity based on steric and electronic factors. |

Applications in Advanced Organic Synthesis and Materials Science

Utilization of 4-Amino-6-bromopyridin-2-ol as a Versatile Building Block in the Synthesis of Complex Organic Molecules

The structure of this compound is inherently suited for its role as a versatile building block in organic synthesis. The distinct reactivity of its three functional groups—a halogen, an amine, and a hydroxyl group—can be harnessed to build molecular complexity. The bromine atom, positioned at the 6-position, is a prime site for metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of carbon-based substituents, including alkyl, aryl, and heteroaryl groups, through reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations.

The amino group at the 4-position can undergo a variety of transformations, including acylation, alkylation, and diazotization, which allows for further functionalization or the introduction of other chemical moieties. Similarly, the hydroxyl group at the 2-position, existing in tautomeric equilibrium with its pyridone form, can be subjected to O-alkylation, O-arylation, or conversion to a triflate, activating the position for subsequent coupling reactions. This multi-functionality enables chemists to devise synthetic routes where each reactive site is addressed in a controlled manner to assemble elaborate molecular architectures. Isomeric aminobromopyridines, such as 2-Amino-6-bromopyridine, are recognized as important intermediates in the synthesis of pharmaceutical compounds, highlighting the value of this class of molecules as precursors to biologically active agents dissertationtopic.net.

Table 1: Potential Synthetic Transformations of this compound This table outlines the principal reactive sites on the this compound molecule and the types of synthetic reactions that can be employed to introduce molecular diversity.

| Functional Group | Position | Potential Reactions | Resulting Functionality |

|---|---|---|---|

| Bromo | C6 | Suzuki, Stille, Sonogashira, Heck, Buchwald-Hartwig Coupling | C-C, C-N Bond Formation (Aryl, Alkyl, Alkenyl, Alkynyl, Amino groups) |

| Amino | C4 | Acylation, Sulfonylation, Alkylation, Diazotization | Amides, Sulfonamides, Secondary/Tertiary Amines, Halogen/other group substitution |

Role in the Development of Diverse Functional Heterocyclic Scaffolds

The strategic placement of reactive functional groups makes this compound an ideal precursor for the synthesis of fused and substituted heterocyclic scaffolds. Heterocyclic compounds are central to medicinal chemistry and materials science, and developing efficient routes to novel ring systems is a primary goal of synthetic chemistry. The amino and hydroxyl groups can act as binucleophiles in condensation reactions with various electrophiles to construct fused ring systems. For example, reaction with 1,3-dielectrophiles can lead to the formation of fused six-membered rings, while reactions with reagents like α-haloketones could yield fused five-membered heterocyclic structures.

Furthermore, the bromine atom serves as a crucial handle for post-cyclization modifications. After the formation of a core heterocyclic system, the bromo group can be substituted to introduce additional diversity and modulate the electronic and steric properties of the final molecule. The synthesis of multi-heteroarylated 2-pyridones from 2-bromopyridine (B144113) precursors demonstrates the utility of the bromo-pyridine moiety in building complex, functional heterocyclic systems through domino reactions involving C-O, C-N, and C-C bond formations nih.gov. This approach can be conceptually extended to this compound to generate a library of novel, densely functionalized heterocyclic compounds with potential applications as pharmaceuticals, agrochemicals, or organic electronic materials.

Table 2: Examples of Heterocyclic Scaffolds Derivable from this compound This table provides examples of the types of fused heterocyclic systems that could be synthesized from this compound by leveraging its inherent functionality.

| Reactant Type | Fused Ring System | Potential Application Area |

|---|---|---|

| 1,3-Dicarbonyl Compounds | Pyridopyrimidines | Medicinal Chemistry, Kinase Inhibitors |

| α-Halo Carbonyls | Pyridoxazines / Pyridothiazines | Bioactive Molecules, Material Science |

| Phosgene Equivalents | Pyridoxazolones | Agrochemicals, Pharmaceuticals |

Theoretical Design and Computational Modeling for Novel Molecular Architectures and Switches

While specific experimental studies on the theoretical and computational aspects of this compound are not extensively documented, its structure presents an interesting subject for in silico investigation. Computational chemistry, particularly using methods like Density Functional Theory (DFT), is a powerful tool for predicting the geometric, electronic, and photophysical properties of molecules before their synthesis. The combination of electron-donating (amino, hydroxyl) and electron-withdrawing (bromo) groups on the π-deficient pyridine (B92270) ring can lead to interesting intramolecular charge-transfer characteristics.

Theoretical modeling could be employed to:

Predict Reactivity: Calculate electrostatic potential maps and frontier molecular orbitals (HOMO/LUMO) to predict the most likely sites for electrophilic and nucleophilic attack, thus guiding synthetic strategies.

Design Functional Materials: Model the electronic properties of oligomers and polymers derived from this building block to assess their potential as organic semiconductors or components in optoelectronic devices. The unambiguous identifiers for related molecules, such as the SMILES and InChI keys, are crucial for setting up these computational models vulcanchem.com.

Investigate Molecular Switching: The tautomeric equilibrium between the pyridin-2-ol and pyridin-2(1H)-one forms could be influenced by environmental factors such as solvent polarity or pH. Computational studies can model the energy barriers and thermodynamics of this tautomerization, exploring its potential for creating molecular switches or sensors. The presence of multiple hydrogen bond donors and acceptors also makes it a candidate for designing supramolecular assemblies with specific recognition properties.

By simulating these properties, researchers can prioritize synthetic targets and accelerate the discovery of new molecules with desired functions, from novel drugs to advanced materials.

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Asymmetric Synthetic Methodologies for Enantiomerically Pure Derivatives

The synthesis of enantiomerically pure derivatives of 4-Amino-6-bromopyridin-2-ol is a significant area for future research, as chirality often plays a crucial role in the biological activity and material properties of molecules. The development of novel and efficient asymmetric synthetic methods is paramount to accessing these chiral derivatives. chim.it

Future efforts will likely focus on several key strategies:

Catalytic Asymmetric Synthesis: A primary objective is the development of catalytic asymmetric reactions that can introduce chirality with high enantioselectivity. chim.it This includes the exploration of both transition-metal catalysis and organocatalysis. For instance, chiral ligands, such as those derived from pyridine-oxazolines, have shown great promise in a variety of asymmetric transformations and could be adapted for the functionalization of this compound derivatives. researchgate.netnih.gov The unique Lewis basicity and coordinating ability of the pyridine (B92270) nitrogen can pose challenges, often leading to catalyst deactivation. chim.it Therefore, a key research direction will be the design of robust catalysts that can tolerate the pyridine moiety. chim.it Planar-chiral derivatives of 4-(dimethylamino)pyridine (DMAP) have emerged as effective enantioselective nucleophilic catalysts, suggesting a potential strategy for creating chiral catalysts based on the pyridin-2-ol core. scispace.com

Enantioselective Functionalization: Research will also be directed towards the enantioselective functionalization of the pre-formed pyridin-2-ol ring. This could involve asymmetric C-H functionalization, a powerful tool for the direct introduction of chiral substituents. chim.it Additionally, catalytic asymmetric reduction of prochiral derivatives, such as ketones or imines attached to the pyridin-2-ol scaffold, represents a viable strategy for creating stereogenic centers. chim.it

Organocatalytic Approaches: The use of small organic molecules as catalysts (organocatalysis) offers a metal-free and often more environmentally benign alternative to traditional metal catalysis. mdpi.commdpi.com Future work could explore the use of chiral Brønsted acids, bases, or phase-transfer catalysts to control the stereochemical outcome of reactions involving this compound derivatives.

| Catalytic Strategy | Potential Reaction Type | Key Challenges |

| Transition-Metal Catalysis | Asymmetric Cross-Coupling | Catalyst deactivation by pyridine nitrogen |

| Organocatalysis | Enantioselective Alkylation | Substrate scope and catalyst loading |

| Biocatalysis | Kinetic Resolution | Enzyme stability and selectivity |

Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding of Reactivity and Tautomerism

A thorough understanding of the tautomeric equilibrium and reactivity of this compound is crucial for its effective utilization. The compound can exist in several tautomeric forms, and the predominant form can significantly influence its chemical behavior.

Future research in this area will leverage a combination of advanced spectroscopic and computational techniques:

Computational Modeling: Density Functional Theory (DFT) calculations are a powerful tool for investigating the relative stabilities of different tautomers and for modeling reaction pathways. nih.govscispace.comresearchgate.netnih.gov Future computational studies on this compound will aim to:

Determine the most stable tautomeric forms in both the gas phase and in various solvents. nih.govresearchgate.net

Calculate the energy barriers for tautomeric interconversion. nih.govresearchgate.net

Predict spectroscopic signatures (NMR chemical shifts, IR vibrational frequencies) for each tautomer to aid in experimental characterization. nih.govscispace.comresearchgate.netnih.gov

Investigate the mechanism of reactions involving the different tautomers to understand regioselectivity and reactivity.

Advanced Spectroscopic Analysis: Experimental validation of computational predictions is essential. Advanced NMR and IR techniques will play a key role.

NMR Spectroscopy: Two-dimensional NMR techniques (COSY, HMQC, HMBC) can provide detailed structural information and help to unambiguously assign the structure of the predominant tautomer in solution. youtube.commdpi.com Variable-temperature NMR studies can be used to probe the dynamics of tautomeric exchange. mdpi.com

IR and Raman Spectroscopy: The vibrational frequencies of the C=O, N-H, and O-H bonds are sensitive to the tautomeric form. nih.govresearchgate.netnih.gov By comparing experimental IR and Raman spectra with those predicted by DFT calculations, the tautomeric equilibrium can be elucidated. nih.govresearchgate.net

| Technique | Information Gained | Future Application to this compound |

| DFT Calculations | Tautomer stability, reaction mechanisms, predicted spectra | Elucidation of the predominant tautomer and its reactivity profile. |

| 2D NMR Spectroscopy | Structural connectivity | Unambiguous assignment of tautomeric structure in solution. |

| Variable-Temperature NMR | Dynamic processes | Determination of the kinetics of tautomeric interconversion. |

| FT-IR/Raman Spectroscopy | Vibrational modes of functional groups | Identification of the tautomeric form in the solid state and in solution. |

Exploration of Sustainable and Atom-Economical Synthesis Routes for this compound and its Derivative Libraries

The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. ijarsct.co.inbenthamscience.comnih.govrasayanjournal.co.in Future research on the synthesis of this compound and its derivatives will undoubtedly focus on developing more sustainable and atom-economical methods.

Key areas for exploration include:

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, are inherently atom-economical and efficient. acs.orgnih.govnih.gov The development of novel MCRs for the one-pot synthesis of substituted pyridin-2-ones, including derivatives of this compound, will be a major focus. nih.gov

Green Catalysts and Solvents: The use of environmentally benign catalysts and solvents is a cornerstone of green chemistry. benthamscience.comnih.gov Future synthetic routes will explore:

The use of reusable heterogeneous catalysts to simplify product purification and reduce waste. acs.org

The application of ionic liquids as recyclable and non-volatile reaction media. benthamscience.com

Solvent-free reaction conditions or the use of greener solvents like water or ethanol. ijarsct.co.innih.govnih.gov

Alternative Energy Sources: Microwave-assisted synthesis and ultrasonication can often lead to significantly shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. ijarsct.co.inrasayanjournal.co.innih.gov The application of these technologies to the synthesis of this compound and its derivatives will be an active area of research.

Atom-Economical Transformations: The design of synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a key principle of atom economy. researchgate.net This involves favoring addition and cycloaddition reactions over substitution and elimination reactions, which generate byproducts. Future synthetic strategies will be evaluated based on their atom economy to identify the most sustainable approaches.

| Green Chemistry Approach | Benefits | Application to this compound Synthesis |

| Multicomponent Reactions | Increased efficiency, reduced waste, simplified procedures | One-pot synthesis of diverse derivative libraries. |

| Heterogeneous Catalysis | Catalyst recyclability, easier product purification | Development of robust and reusable catalysts for key synthetic steps. |

| Microwave/Ultrasound | Shorter reaction times, higher yields | Acceleration of reaction rates and improvement of process efficiency. |

| Atom-Economical Reactions | Maximized incorporation of starting materials into the product | Design of synthetic routes that minimize the generation of byproducts. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.